1-(2-chlorobenzyl)-3-(2-methylphenyl)quinazoline-2,4(1H,3H)-dione
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Overview
Description
1-(2-chlorobenzyl)-3-(2-methylphenyl)quinazoline-2,4(1H,3H)-dione is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chlorobenzyl)-3-(2-methylphenyl)quinazoline-2,4(1H,3H)-dione typically involves multi-step organic reactions. A common synthetic route may include:
Formation of Quinazoline Core: Starting with anthranilic acid, which undergoes cyclization with formamide to form the quinazoline core.
Substitution Reactions: Introduction of the 2-chlorobenzyl and 2-methylphenyl groups through nucleophilic substitution reactions.
Final Cyclization: The final step involves cyclization to form the dione structure under controlled conditions, such as heating with a suitable catalyst.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route for large-scale production. This includes:
Batch or Continuous Flow Reactors: To ensure consistent product quality and yield.
Purification Techniques: Such as recrystallization or chromatography to obtain high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
1-(2-chlorobenzyl)-3-(2-methylphenyl)quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: Can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolines.
Substitution: Halogen substitution reactions can occur at the chlorobenzyl group.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
Oxidation Products: Quinazoline N-oxides.
Reduction Products: Dihydroquinazolines.
Substitution Products: Various substituted quinazolines depending on the reagents used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential therapeutic agent for various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2-chlorobenzyl)-3-(2-methylphenyl)quinazoline-2,4(1H,3H)-dione would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to the desired biological effect. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-chlorobenzyl)-3-phenylquinazoline-2,4(1H,3H)-dione
- 1-(2-methylbenzyl)-3-(2-methylphenyl)quinazoline-2,4(1H,3H)-dione
Uniqueness
1-(2-chlorobenzyl)-3-(2-methylphenyl)quinazoline-2,4(1H,3H)-dione is unique due to the specific substitution pattern on the quinazoline core, which can influence its chemical reactivity and biological activity. The presence of both 2-chlorobenzyl and 2-methylphenyl groups may confer distinct properties compared to other quinazoline derivatives.
Properties
CAS No. |
899900-92-6 |
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Molecular Formula |
C22H17ClN2O2 |
Molecular Weight |
376.84 |
IUPAC Name |
1-[(2-chlorophenyl)methyl]-3-(2-methylphenyl)quinazoline-2,4-dione |
InChI |
InChI=1S/C22H17ClN2O2/c1-15-8-2-6-12-19(15)25-21(26)17-10-4-7-13-20(17)24(22(25)27)14-16-9-3-5-11-18(16)23/h2-13H,14H2,1H3 |
InChI Key |
ZWGLOENEEHUFJX-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4Cl |
solubility |
not available |
Origin of Product |
United States |
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